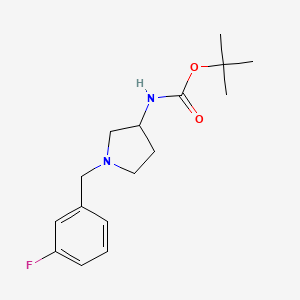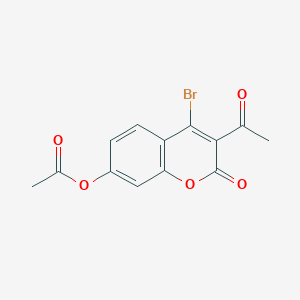
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities . The specific structure of this compound includes an acetyl group at the 3-position, a bromine atom at the 4-position, and an acetate group at the 7-position, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one.
Acetylation: The 3-position is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
O-Acylation: The 7-hydroxy group is acylated with acetic anhydride in the presence of a catalyst like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and acetylation steps, and the use of automated purification systems to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The acetyl group at the 3-position can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The acetate group at the 7-position can be hydrolyzed to yield the corresponding hydroxy compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Hydroxy derivatives.
Aplicaciones Científicas De Investigación
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the bromine atom and acetyl group, resulting in different biological activities.
3-Acetyl-6-bromo-2H-chromen-2-one: Similar structure but lacks the acetate group at the 7-position.
7-Hydroxy-4-methylcoumarin: Lacks the bromine and acetyl groups, leading to different chemical reactivity and biological properties.
Uniqueness
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C13H9BrO5 |
|---|---|
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
(3-acetyl-4-bromo-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H9BrO5/c1-6(15)11-12(14)9-4-3-8(18-7(2)16)5-10(9)19-13(11)17/h3-5H,1-2H3 |
Clave InChI |
DLGAFVPUFKVMBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)


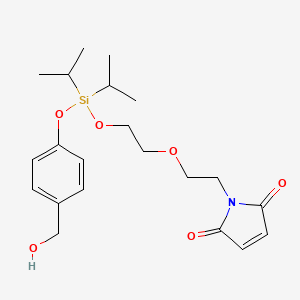

![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)
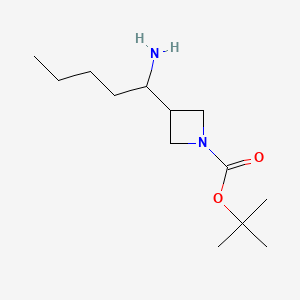
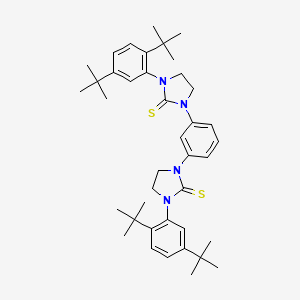

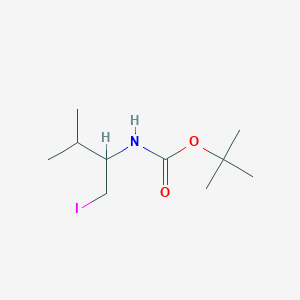
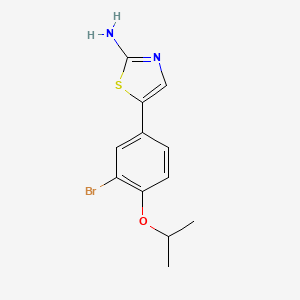
![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)

